3-Chloro-4-isopropoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBDJALKYPUAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424677 | |
| Record name | 3-chloro-4-isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-04-1 | |
| Record name | 3-chloro-4-isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(propan-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Isopropoxyaniline
Established Synthetic Routes to 3-Chloro-4-isopropoxyaniline
Established methods for synthesizing this compound involve multi-step processes that are well-documented in chemical literature. These routes include reductive amination, etherification of halogenated phenols, and nucleophilic aromatic substitution.
Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.com In the context of synthesizing this compound, this strategy would typically involve the reaction of a corresponding ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.com The process allows for the direct formation of the amine group on the aromatic ring. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com While direct alkylation of amines can lead to multiple alkylations, reductive amination provides a more controlled approach to achieve mono-alkylation. masterorganicchemistry.com
A general representation of a reductive amination process is outlined below:
This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine. youtube.com
The synthesis of the isopropoxy group on the aniline (B41778) ring is often accomplished through the etherification of a halogenated phenol (B47542) precursor. A common starting material for this route is a substituted phenol which is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the halide from the isopropylating agent in a Williamson ether synthesis.
For instance, a plausible precursor would be 3-chloro-4-aminophenol. The etherification step would then proceed as follows:
This method is a fundamental and widely used strategy for the formation of aryl ethers.
Nucleophilic aromatic substitution (SNAr) offers another viable pathway to this compound. wikipedia.org In this approach, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a potential precursor could be a di-halogenated benzene (B151609) derivative, such as 1,2-dichloro-4-nitrobenzene or a similar compound where one halogen is more susceptible to substitution.
The reaction mechanism generally proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. masterorganicchemistry.com
An illustrative SNAr reaction could involve the reaction of a suitably substituted dichlorobenzene with an isopropoxide source, followed by the reduction of a nitro group to an amine. For example, the reaction of 3,4-dichloronitrobenzene (B32671) with potassium isopropoxide would yield 3-chloro-4-isopropoxynitrobenzene, which can then be reduced to the target aniline. nih.gov
| Starting Material | Reagent | Product |
| 3,4-Dichloronitrobenzene | Potassium isopropoxide | 3-Chloro-4-isopropoxynitrobenzene |
| 3-Chloro-4-isopropoxynitrobenzene | Reducing agent (e.g., Fe/HCl) | This compound |
This table illustrates a potential two-step synthesis of this compound using a nucleophilic aromatic substitution approach followed by reduction.
The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact. In the context of synthesizing this compound, this involves several considerations:
Minimizing Hazardous By-products: Traditional methods, such as those employing strong acids and metal reducing agents (e.g., iron in acidic medium for nitro group reduction), can generate significant waste. nih.gov Catalytic hydrogenation, as discussed in the next section, offers a cleaner alternative.
Solvent Reduction: The use of organic solvents is a major contributor to chemical waste. Research into solvent-free or more environmentally benign solvent systems, such as water or polyethylene (B3416737) glycol (PEG), is an active area of investigation for reactions like nucleophilic aromatic substitution. nih.gov
Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures reduces energy consumption. This can be achieved through the use of highly efficient catalysts.
Novel Synthetic Approaches and Methodological Advancements
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of anilines and their derivatives.
Catalytic hydrogenation is a key technology in green chemistry and is highly applicable to the synthesis of this compound. This method is typically used for the reduction of a nitro group on a precursor molecule, such as 3-chloro-4-isopropoxynitrobenzene, to the corresponding amine.
The reaction involves the use of hydrogen gas (H₂) and a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com
This method is often preferred over older reduction techniques (like using iron or tin in acidic conditions) because it typically produces water as the only by-product, leading to cleaner reactions and simpler product isolation. google.com A patent for the preparation of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene (B104753) highlights the use of a 1% Pt/C catalyst in a hydrogen atmosphere, achieving high purity and yield without the use of an organic solvent. google.com This approach is suitable for large-scale production. google.com
| Catalyst | Substrate | Product | Advantages |
| Pd/C | 3-Chloro-4-isopropoxynitrobenzene | This compound | High efficiency, clean by-products |
| Pt/C | 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline | High yield and purity, no organic solvent google.com |
| Raney Nickel | Nitroaromatics | Anilines | Cost-effective |
This interactive table summarizes common catalysts used in the hydrogenation of nitroaromatic precursors to anilines, highlighting their key advantages.
Flow Chemistry Techniques for Enhanced Efficiency
Flow chemistry, a paradigm shift in chemical synthesis, offers significant advantages over traditional batch processing. uc.pt Its inherent characteristics, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, make it an attractive methodology for the synthesis of fine chemicals and pharmaceutical intermediates. uc.ptmdpi.com The modular nature of flow systems allows for the seamless integration of multiple reaction and purification steps, leading to more efficient and sustainable processes. uc.pt
In the context of synthesizing substituted anilines, flow chemistry has been successfully employed. For instance, the synthesis of a rufinamide (B1680269) precursor was achieved under flow conditions, starting from 2,6-difluorobenzyl alcohol. uc.pt This process involved the in-situ generation and immediate consumption of a potentially hazardous azide (B81097) intermediate, highlighting the safety benefits of flow chemistry. uc.pt Similarly, the synthesis of auxin-based herbicides bearing an indole (B1671886) core has been demonstrated using a flow process, showcasing the versatility of this technology. uc.pt
While specific examples detailing the synthesis of this compound using flow chemistry are not extensively documented in the provided search results, the principles of flow chemistry are directly applicable. The preparation of similar compounds, such as 3-chloro-4-fluoroaniline hydrochloride from 3,4-dichloronitrobenzene, involves steps like fluorination and hydrogenation, which can be adapted to a continuous flow process. google.com The hydrogenation of a nitro group to an amine, a key step in the synthesis of many anilines, is a reaction well-suited for flow reactors, often utilizing packed-bed catalysts. google.com
The potential benefits of applying flow chemistry to the synthesis of this compound include:
Improved Safety: Better control over exothermic reactions and the handling of hazardous reagents. mdpi.com
Higher Yields and Purity: Precise control over stoichiometry and residence time can minimize side reactions.
Scalability: The numbering-up of flow reactors allows for easier scaling of production compared to batch processes. uc.pt
Process Intensification: Combining multiple steps into a single, continuous operation reduces footprint and processing time. uc.pt
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and stereoselective synthetic routes. nih.gov Enzymes offer unparalleled selectivity under mild reaction conditions, while chemical steps can be used for transformations not accessible through biocatalysis. nih.govrsc.org
Although a direct chemo-enzymatic pathway for this compound is not detailed in the provided search results, the principles can be applied by examining the synthesis of analogous compounds. For example, the synthesis of chiral 3-substituted tetrahydroquinolines utilizes a one-pot ene reductase (ERED)/imine reductase (IRED) cascade. rsc.org This biocatalytic step is followed by a chemical Buchwald-Hartwig cyclization to yield the final product with high enantioselectivity. rsc.org
Another relevant example is the chemo-enzymatic total synthesis of natural products like chalcomoracin, which involves a key enzymatic Diels-Alder reaction. nih.gov The synthesis of labeled L-amino acids also demonstrates the power of combining chemical and enzymatic methods. nih.gov
A hypothetical chemo-enzymatic route to this compound could involve:
Enzymatic resolution: An enzyme could be used to selectively resolve a racemic precursor, leading to a chiral intermediate.
Biocatalytic introduction of functional groups: Enzymes could be employed to introduce the isopropoxy or amino group with high regioselectivity.
The integration of biocatalysis into the synthesis of this compound has the potential to offer greener and more efficient manufacturing processes.
Reactivity and Derivatization of the Aniline Moiety
The aniline moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino and isopropoxy groups. The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically requiring a Lewis acid catalyst. lumenlearning.com
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. lumenlearning.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is often reversible. lumenlearning.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. lumenlearning.com
The directing effects of the existing substituents (chloro, isopropoxy, and amino groups) will determine the position of the incoming electrophile. Both the amino and isopropoxy groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects will influence the regioselectivity of the substitution.
Acylation and Amide Formation
The amino group of this compound readily undergoes acylation to form amides. This reaction is a type of nucleophilic acyl substitution. masterorganicchemistry.com Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. masterorganicchemistry.comacs.org
A general method for amide synthesis involves reacting the aniline with an acyl chloride or acid anhydride. masterorganicchemistry.com This reaction often requires a base to neutralize the acidic byproduct (e.g., HCl). masterorganicchemistry.com Alternatively, carboxylic acids can be coupled with the aniline using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com
The resulting amides are important intermediates in organic synthesis and can exhibit a range of biological activities. The properties of the amide, such as its basicity and acidity, differ significantly from the parent aniline. masterorganicchemistry.com
Table 1: Examples of Acylation Reactions of Anilines
| Acylating Agent | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Acyl Chloride | Base (e.g., pyridine, triethylamine) | Amide | masterorganicchemistry.com |
| Acid Anhydride | Base (optional) | Amide | masterorganicchemistry.com |
| Carboxylic Acid | DCC, EDC | Amide | masterorganicchemistry.com |
| Carboxylic Acid | N-chlorophthalimide, PPh3 | Amide | acs.org |
Diazotization and Coupling Reactions
The primary aromatic amine functionality of this compound allows for diazotization, a reaction that converts the amino group into a diazonium salt. slideshare.net This is typically achieved by treating the aniline with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl) at low temperatures. slideshare.netrsc.org
The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using a copper(I) salt catalyst.
Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF4).
Gattermann Reaction: Replacement of the diazonium group with a halide or cyanide using copper powder.
Replacement by Hydroxyl Group: Heating the diazonium salt in water.
Replacement by Hydrogen (Deamination): Reduction with hypophosphorous acid (H3PO2).
Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds like phenols and other anilines to form brightly colored azo compounds. slideshare.netyoutube.com This reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring. slideshare.net
Formation of Schiff Bases and Imines
The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines. jmchemsci.comnih.gov This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the characteristic azomethine group (-C=N-) is a key feature of this reaction. nih.gov
Schiff bases are valuable intermediates in organic synthesis and have been investigated for a wide range of applications, including as ligands in coordination chemistry and for their biological activities. jmchemsci.comnih.govnih.gov For instance, Schiff bases derived from various substituted anilines and aldehydes have shown potential as anticancer agents. nih.govnih.gov The synthesis of polyimides with Schiff base end groups has also been reported, which can be chain-extended upon heating. google.com
Transformations Involving the Isopropoxy Group
The isopropoxy group, an ether linkage on the aromatic ring, can undergo specific chemical transformations, primarily involving its cleavage or rearrangement.
The cleavage of aryl ethers, such as the isopropoxy group in this compound, is a common transformation in organic synthesis to unmask a phenol functionality. This is typically achieved under strong acidic conditions or with specific Lewis acids. Reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃) are effective for this purpose. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion, leading to the formation of 3-chloro-4-hydroxyaniline and isopropyl bromide.
| Reagent | Product | Conditions |
| Hydrogen Bromide (HBr) | 3-Chloro-4-hydroxyaniline | Strong acid, heat |
| Boron Tribromide (BBr₃) | 3-Chloro-4-hydroxyaniline | Anhydrous, often at low temperatures |
Modification of the isopropoxy group without complete cleavage is less common but can be envisioned through reactions involving the isopropyl moiety, although these are generally less synthetically useful compared to ether cleavage.
Aryl ethers can undergo rearrangement reactions, with the Fries rearrangement being a notable example for acyl-protected phenols. However, for an alkoxy group like isopropoxy, the most relevant rearrangement is the Claisen rearrangement, which typically requires an allyl aryl ether. In the case of this compound, a direct rearrangement of the isopropoxy group is not a standard or expected reaction under typical laboratory conditions. For a rearrangement to occur, the isopropoxy group would first need to be converted to an allyl ether, for instance, by demethylation followed by allylation.
Functionalization of the Chloro Substituent
The chloro substituent on the aromatic ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound can serve as a substrate in several such reactions, although chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives and may require more forcing conditions or specialized catalyst systems.
Suzuki Coupling: This reaction involves the coupling of the chloroarene with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position.
Heck Coupling: The Heck reaction couples the chloroarene with an alkene to form a new carbon-carbon bond, typically leading to a substituted styrene (B11656) derivative.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloroarene and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, resulting in the formation of an alkynyl aniline derivative.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Ar-B(OH)₂ | Pd catalyst, Base | Biaryl |
| Heck | Alkene | Pd catalyst, Base | Substituted Styrene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl Aniline |
Nucleophilic aromatic substitution (SNAAr) of the chlorine atom in this compound is challenging due to the presence of electron-donating groups (amino and isopropoxy) which deactivate the ring towards nucleophilic attack. For SNAAr to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. However, under high temperatures and pressures, or through the use of highly reactive nucleophiles, displacement of the chlorine can be achieved. For example, reaction with strong nucleophiles like sodium methoxide (B1231860) in the presence of a copper catalyst (Ullmann condensation) could potentially lead to the corresponding 3-methoxy-4-isopropoxyaniline.
Applications of 3 Chloro 4 Isopropoxyaniline in Advanced Materials and Medicinal Chemistry
Role as a Key Building Block in Pharmaceutical Synthesis
The structure of 3-Chloro-4-isopropoxyaniline makes it an important intermediate in the creation of more complex molecules with specific biological activities. chemscene.com The aniline (B41778) functional group allows for a range of chemical transformations, enabling its incorporation into a wide array of molecular scaffolds.
This compound is a key starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its substituted phenylamine core is a common feature in many biologically active compounds. The presence of the chloro and isopropoxy groups can influence the ultimate API's binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic profile.
The compound is an important precursor for the synthesis of various enzyme inhibitors, which are critical in modern medicine.
Monoamine Oxidase B (MAO-B) Inhibitors: The 3-chloro-4-alkoxy-aniline moiety is a key structural component in a class of potent and selective MAO-B inhibitors. nih.gov MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govmdpi.com For instance, novel derivatives of the drug Safinamide, which feature this core structure, have demonstrated significant MAO-B inhibitory activity. nih.gov The synthesis of these inhibitors often involves modifying the amino group of the aniline precursor to create complex amides or other functional groups. nih.gov
Detailed research has identified several potent compounds derived from this structural class:
| Compound Name | Target | IC₅₀ Value |
| N-(3-chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide | MAO-B | 3.9 nM |
| N-(3-chloro-4-((3-chlorobenzyl)oxy)phenyl)pyrazine-2-carboxamide | MAO-B | 5.1 nM |
| N-(3-chloro-4-((4-fluorobenzyl)oxy)phenyl)pyrazine-2-carboxamide | MAO-B | 9.7 nM |
| Data sourced from Elkamhawy et al. (2023) nih.gov |
CD73 Inhibitors: In the field of immuno-oncology, inhibitors of the enzyme CD73 are being developed to prevent the suppression of the immune system within the tumor microenvironment. nih.govnih.gov The synthesis of these inhibitors often involves creating nucleotide analogues where the natural nucleobase is replaced by a substituted aromatic group. nih.gov The this compound scaffold can serve as the starting point for generating these aromatic residues, which are then linked to ribose or acyclic components to produce the final inhibitor. nih.gov Research has shown that β-hydroxyphosphonylphosphonate ribonucleosides containing substituted phenyl groups are potent CD73 inhibitors. nih.gov
Substituted anilines are foundational to the synthesis of certain anthelmintic drugs used to treat parasitic worm infections in both humans and livestock. mdpi.comnih.gov Halogenated salicylanilides are a well-known class of anthelmintics. nih.gov A prominent example is the synthesis of Rafoxanide (B1680503), a salicylanilide (B1680751) effective against fluke infestations. nih.gov The synthesis of Rafoxanide involves the key intermediate 3-chloro-4-(4′-chlorophenoxy)aminobenzene, a compound structurally analogous to this compound. nih.gov This demonstrates the utility of the 3-chloroaniline (B41212) framework in constructing molecules with potent anthelmintic activity. nih.gov The development of new anthelmintics is critical due to growing resistance to existing drugs. mdpi.com
In agriculture, aniline derivatives are vital intermediates for producing a range of pesticides, including insecticides and herbicides. echemi.com The anthranilic diamide (B1670390) class of insecticides, for example, includes complex molecules built around a substituted aniline core. nih.gov Chlorantraniliprole is a widely used insecticide from this class. nih.gov The specific substituents on the aniline ring are crucial for the molecule's efficacy and mode of action. nih.gov this compound, with its defined substitution pattern, serves as a valuable intermediate for synthesizing novel agrochemicals, where precise structural features are required to achieve targeted biological activity against pests while minimizing environmental impact. echemi.com
Contribution to Material Science Research
The applications of substituted anilines extend beyond pharmaceuticals into the realm of material science. chemscene.com Aromatic amines are used as building blocks for functional polymers and other advanced materials due to their electronic properties.
This compound can function as a monomer in the synthesis of new polyaniline (PANI) derivatives. researchgate.netrsc.org Polyanilines are a class of conductive polymers with applications in sensors, anti-corrosion coatings, and electronic devices. researchgate.net The properties of the final polymer can be precisely tuned by modifying the structure of the aniline monomer used in the polymerization process. researchgate.netrsc.org
When this compound is polymerized, the resulting PANI derivative incorporates the chloro and isopropoxy substituents along its backbone. These groups influence the polymer's characteristics:
Solubility: The isopropoxy group can enhance solubility in common organic solvents, which is a significant advantage for processing and film formation. rsc.org
Morphology: Substituents on the aniline ring affect the polymer's surface morphology, influencing properties like sensor sensitivity. rsc.org
Electronic Properties: The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the isopropoxy group modify the electronic structure of the polymer chain, impacting its conductivity and responsiveness in sensor applications. researchgate.net
Research on other substituted anilines has demonstrated that such modifications can create polymers with high sensitivity to analytes like ammonia (B1221849) and moisture, making them promising for use in chemical sensors. researchgate.netrsc.org
Precursor for Specialty Chemicals and Dyes
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the dye industry. Its chemical structure, featuring a reactive primary amine group on an aniline backbone, makes it an ideal starting material for diazotization-coupling reactions, a cornerstone of azo dye manufacturing. primescholars.comijirset.com Azo dyes are a significant class of synthetic colorants used extensively in the textile, paper, and plastics industries. primescholars.comijirset.com
The synthesis process involves converting the primary amine of this compound into a diazonium salt. This is typically achieved by reacting the aniline derivative with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures. The resulting diazonium salt is a highly reactive electrophile that can then be coupled with an electron-rich aromatic compound (a coupling agent), such as a phenol (B47542) or another aniline derivative, to form a stable azo compound characterized by the -N=N- linkage, which acts as the chromophore responsible for the dye's color. primescholars.com
The specific substituents on the this compound ring—the chloro and isopropoxy groups—play a crucial role in determining the final properties of the dye, including its color, fastness (resistance to fading), and solubility. The chloro group, being electron-withdrawing, and the isopropoxy group, being electron-donating, modulate the electronic properties of the aromatic ring, thereby influencing the wavelength of light absorbed by the resulting dye.
Table 1: Hypothetical Synthesis of an Azo Dye from this compound
| Step | Reactant 1 (Diazo Component) | Reagent | Reactant 2 (Coupling Component) | Product Class |
|---|---|---|---|---|
| 1. Diazotization | This compound | NaNO₂ / HCl (aq) | - | Diazonium Salt |
| 2. Azo Coupling | Diazonium Salt (from Step 1) | - | N,N-Dimethylaniline | Azo Dye |
Applications in Electronic and Optical Materials
The field of materials science has identified aromatic amines, including substituted anilines like this compound, as promising building blocks for advanced functional materials. These compounds are of interest for their electronic properties and their ability to be incorporated into polymer structures. A derivative, 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline, is noted for its relevance in the development of electronic and optical materials. bldpharm.com
The potential applications stem from the ability of aniline derivatives to act as monomers or components in the synthesis of conductive polymers and organic semiconductors. The introduction of the isopropoxy group can influence key material properties such as solubility, processability, and the electronic band gap. Similarly, the chlorine atom affects the electron distribution and can enhance thermal stability or modify the packing of molecules in the solid state. These characteristics are critical for developing materials used in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other organic electronic devices. Research in this area explores the polymerization of such anilines or their integration into existing polymer matrices to create materials with tailored properties for specific engineering applications.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry where the biological activity of a compound is correlated with its chemical structure. By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and metabolic stability. nih.govnih.gov this compound represents a scaffold that can be systematically modified for such studies.
Systematic Modification of the Aromatic Ring
The aromatic ring of this compound offers multiple positions for modification to probe its interaction with biological targets. SAR studies often involve altering the electronic nature and steric bulk of substituents on this ring. nih.gov For instance, replacing the existing chloro group with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) or electron-donating groups (e.g., methyl, methoxy) can reveal the electronic requirements for optimal activity. nih.gov Furthermore, adding substituents at the vacant positions on the ring can explore new binding interactions or block unwanted metabolic pathways.
Table 2: Examples of Aromatic Ring Modifications for SAR Studies
| Original Compound | Position of Modification | Type of Modification | Example Derivative | Rationale |
|---|---|---|---|---|
| This compound | Position 3 | Halogen Exchange | 3-Bromo-4-isopropoxyaniline | Probe effect of halogen size/electronegativity |
| This compound | Position 3 | Replace with EWG* | 3-Trifluoromethyl-4-isopropoxyaniline | Evaluate impact of a strong electron-withdrawing group |
| This compound | Position 5 | Addition of Group | 3-Chloro-5-fluoro-4-isopropoxyaniline | Explore additional steric/electronic interactions |
| This compound | Position 2 | Addition of Group | 2,3-Dichloro-4-isopropoxyaniline | Assess impact of increased steric bulk near amine |
*EWG: Electron-Withdrawing Group
Variation of the Alkoxy Chain
Table 3: Examples of Alkoxy Chain Variations for SAR Studies
| Original Compound | Modification Strategy | Example Derivative | Expected Change in Property |
|---|---|---|---|
| This compound | Chain Shortening | 3-Chloro-4-methoxyaniline | Decrease lipophilicity and steric bulk |
| This compound | Chain Lengthening | 3-Chloro-4-butoxyaniline | Increase lipophilicity and steric bulk |
| This compound | Introducing Unsaturation | 3-Chloro-4-(allyloxy)aniline | Introduce potential for new interactions/metabolism |
| This compound | Introducing Cycloalkane | 3-Chloro-4-cyclopentyloxyaniline | Increase rigidity and metabolic stability |
Impact of Halogen Position on Biological Activity
The position and identity of a halogen atom on a pharmacophore are critical determinants of biological activity. Halogens can form halogen bonds, which are specific non-covalent interactions with biological macromolecules, and they significantly alter the electronic landscape (e.g., the pKa of the aniline nitrogen) of the molecule. Relocating the chlorine atom from position 3 to other positions on the aniline ring would create a series of isomers, each with a unique electronic and steric profile. For example, moving the chlorine atom to position 2 would place it ortho to the amine, potentially inducing a conformational change and altering its basicity due to intramolecular hydrogen bonding. Comparing the activity of these isomers is a classic SAR strategy to map the topology of a binding site.
Table 4: Isomeric Analogs for Studying the Impact of Halogen Position
| Compound Name | Relationship to Parent | Key Structural Difference | Rationale for Synthesis |
|---|---|---|---|
| This compound | Parent Compound | Chlorine at C3, Isopropoxy at C4 | Reference compound |
| 2-Chloro-4-isopropoxyaniline | Positional Isomer | Chlorine at C2 (ortho to amine) | Study effect of ortho-substitution on amine pKa and conformation |
| 2-Chloro-5-isopropoxyaniline | Positional Isomer | Chlorine at C2, Isopropoxy at C5 | Evaluate different electronic and steric arrangement |
| 4-Chloro-3-isopropoxyaniline | Positional Isomer | Chlorine at C4, Isopropoxy at C3 | Reverse electronic influence on the ring relative to parent |
Computational Chemistry and Spectroscopic Investigations of 3 Chloro 4 Isopropoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to provide insights into molecular geometry, electronic distribution, and reactivity.
An electronic structure analysis of 3-chloro-4-isopropoxyaniline would involve the calculation of its molecular geometry, bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's three-dimensional conformation and steric properties. Furthermore, the distribution of electron density, typically visualized through molecular electrostatic potential (MEP) maps, would identify the electrophilic and nucleophilic sites, offering clues about its reactivity. While general principles of organic chemistry suggest the influence of the electron-donating amino and isopropoxy groups and the electron-withdrawing chloro group on the aromatic ring's electron density, specific computational data to quantify these effects are not available.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and its susceptibility to electronic excitation. For this compound, a detailed analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. Such data, however, has not been published in the accessible scientific literature.
Computational modeling of reaction pathways can provide valuable insights into the mechanisms of chemical reactions involving this compound. This would involve identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies. This type of analysis is crucial for understanding reaction kinetics and selectivity. For instance, modeling the N-alkylation or acylation of the aniline (B41778) group would help in predicting the most favorable reaction conditions and outcomes. Unfortunately, no specific studies modeling the reaction pathways of this compound are publicly available.
Molecular Docking and Dynamics Studies
Molecular docking and dynamics simulations are powerful tools for investigating the interaction of a small molecule with a biological target, such as a protein. These methods are instrumental in drug discovery and design.
Molecular docking simulations could predict the preferred binding orientation of this compound within the active site of a protein. This would involve identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Such studies are foundational for understanding the molecular basis of a compound's biological activity. However, there are no published studies that have performed molecular docking of this compound with any specific protein target.
Following molecular docking, molecular dynamics (MD) simulations can be used to study the conformational changes of both the ligand and the protein upon binding. MD simulations provide a dynamic view of the interactions and can be used to calculate the binding free energy, which is a more accurate measure of the binding affinity. This analysis would be critical in evaluating the potential of this compound or its derivatives as inhibitors of a particular protein. As with other computational aspects, specific MD simulation data for this compound is not available in the public domain.
Advanced Spectroscopic Characterization Techniques
Modern analytical spectroscopy offers a powerful suite of tools for the in-depth structural elucidation of organic molecules like this compound. Techniques such as high-resolution mass spectrometry, nuclear magnetic resonance, vibrational spectroscopy, and X-ray crystallography each provide unique and complementary pieces of information, culminating in a complete structural and electronic picture of the compound.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 Da), allowing for the calculation of a unique molecular formula.
For this compound (C₉H₁₂ClNO), the expected monoisotopic mass can be calculated with high precision. A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two prominent peaks in the mass spectrum for the molecular ion: the [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule with ³⁷Cl. The intensity ratio of these peaks is approximately 3:1, serving as a clear indicator of the presence of a single chlorine atom.
Detailed fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), can further confirm the molecular structure. The fragmentation of this compound would likely involve the loss of the isopropoxy group, the isopropyl radical, or other characteristic cleavages of the aniline backbone, providing further structural evidence.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂ClNO |
| Calculated Monoisotopic Mass ([M]⁺, for ³⁵Cl) | 185.06074 Da |
| Calculated Monoisotopic Mass ([M+2]⁺, for ³⁷Cl) | 187.05779 Da |
| Expected [M]⁺:[M+2]⁺ Intensity Ratio | Approximately 3:1 |
| Molecular Weight | 185.65 g/mol |
This interactive table provides the calculated high-resolution mass data for the two major isotopes of the molecular ion of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For this compound, ¹H and ¹³C NMR spectra would provide a distinct set of signals confirming its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The six methyl protons of the isopropoxy group would appear as a doublet due to coupling with the adjacent methine proton. The methine proton would, in turn, appear as a septet. The three aromatic protons would exhibit a specific splitting pattern based on their positions and coupling constants. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to oxygen or nitrogen).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Methyl (CH₃) | ~1.3 | Doublet | -OCH(CH ₃)₂ |
| Amine (NH₂) | ~3.6 (broad) | Singlet | -NH ₂ |
| Methine (CH) | ~4.4 | Septet | -OC H(CH₃)₂ |
| Aromatic (Ar-H) | ~6.6 - 6.8 | Multiplet | Ar-H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| Methyl (C) | ~22 | -OCH(C H₃)₂ | |
| Methine (C) | ~71 | -OC H(CH₃)₂ | |
| Aromatic (C) | ~114 - 146 | C ₁-C ₆ (Aromatic Ring) |
This interactive table outlines the predicted NMR spectral data. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations (stretching, bending, twisting), providing a "fingerprint" of the functional groups present.
The vibrational spectrum of this compound is characterized by contributions from the aniline ring, the isopropoxy group, and the C-Cl bond.
N-H Vibrations: The amine group gives rise to characteristic symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending (scissoring) vibrations are typically observed around 1600-1650 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching occurs above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group appears just below 3000 cm⁻¹.
C-O and C-N Stretching: Strong bands corresponding to the aryl-ether C-O stretch and the C-N stretch are expected in the 1200-1300 cm⁻¹ region.
C-Cl Vibration: The C-Cl stretching vibration is typically found in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹. researchgate.net
Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum, thus providing complementary data.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 |
| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 |
| N-H Bend (Scissoring) | IR | 1600 - 1650 |
| C=C Stretch (Aromatic Ring) | IR, Raman | 1450 - 1600 |
| C-O-C Stretch (Aryl Ether) | IR | 1200 - 1270 |
| C-N Stretch | IR | 1250 - 1350 |
| C-Cl Stretch | IR, Raman | 600 - 800 |
This interactive table presents the characteristic vibrational frequencies for the main functional groups within the molecule.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, one can generate an electron density map from which a detailed molecular and crystal structure can be derived.
While a published crystal structure for this compound itself is not currently available, this technique would provide invaluable information if suitable crystals could be grown. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would reveal the packing of molecules in the crystal lattice and elucidate any significant intermolecular interactions, such as hydrogen bonding involving the amine (-NH₂) group and potential halogen bonding involving the chlorine atom.
To illustrate the type of data obtained from such an analysis, the crystallographic information for a structurally related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, is presented. This structure demonstrates the capability of X-ray diffraction to define the geometry and intermolecular contacts in complex aniline derivatives. researchgate.net
Table 4: Illustrative Crystal Structure Data for a Related Aniline Derivative
| Parameter | 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate researchgate.net |
| Compound | C₁₂H₂₀ClN₃O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Key Insights | Determination of precise bond lengths and angles, characterization of the piperazine (B1678402) ring conformation, and analysis of hydrogen bonding networks involving the aniline NH₂ group and water molecule of hydration. |
This interactive table shows example data from a crystallographic study of a related molecule, highlighting the detailed structural information that can be obtained via this method.
Environmental and Safety Considerations in Research with 3 Chloro 4 Isopropoxyaniline
Hazard Assessment and Risk Mitigation in Laboratory Settings
A thorough hazard assessment is the foundation of safe laboratory practice when working with 3-Chloro-4-isopropoxyaniline. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as 3-chloro-4-fluoroaniline (B193440) and other chlorinated anilines, provide a basis for anticipating its hazard profile. fishersci.comcdhfinechemical.com The primary risks are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin.
Hazard Identification: Based on available data for the compound and its analogs, this compound is classified as harmful. sigmaaldrich.com The key hazard statements indicate that it is harmful if swallowed (Acute Toxicity, Oral, Category 4). sigmaaldrich.com Like other aromatic amines, it may cause irritation to the skin and eyes and could lead to more severe systemic effects upon significant exposure. fishersci.comcdhfinechemical.com During combustion, it may release toxic and irritating fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.com
Risk Mitigation in the Laboratory: To mitigate these risks, a multi-layered approach to safety is essential, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: All handling of this compound, especially in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors. fishersci.comcarlroth.com Emergency eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.com
Administrative Controls: Researchers must be thoroughly trained on the potential hazards and safe handling procedures for this compound. Access to areas where the compound is used should be restricted to authorized personnel. Standard operating procedures (SOPs) should be established for all experimental work, including spill response and emergency shutdown protocols.
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent contact with the skin, eyes, and respiratory system. This includes, at a minimum, safety glasses with side shields or chemical safety goggles, a lab coat, and chemical-resistant gloves. fishersci.comcdhfinechemical.com For procedures with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary. fishersci.com
Interactive Data Table: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. fishersci.comyoutube.com | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. cdhfinechemical.com | Prevents dermal absorption and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator for dusts/mists. fishersci.com | Required when engineering controls cannot maintain exposure below acceptable limits or during spill cleanup. |
In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up to avoid creating dust and placed into a suitable, labeled container for disposal. fishersci.comcarlroth.com
Green Chemistry Approaches in Research and Development
The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to reduce the environmental impact of chemical research. These approaches focus on using less hazardous materials, improving energy efficiency, and minimizing waste.
Alternative Reagents and Catalysts: Traditional aniline (B41778) synthesis and modification, such as acetylation, often use hazardous reagents like acetic anhydride. ijtsrd.com Greener alternatives involve replacing these with more benign substances. For instance, the use of magnesium sulfate (B86663) (MgSO₄) as a mild, inexpensive, and eco-friendly Lewis acid catalyst has been shown to be effective in the N-acetylation of anilines, avoiding corrosive and lachrymatory reagents. ijtsrd.comrsc.org
Energy-Efficient Synthesis: Conventional heating methods contribute significantly to the energy consumption of a chemical process. Innovative, energy-efficient techniques are being explored for aniline synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often eliminates the need for organic solvents, representing a significant step towards a more eco-friendly process. tandfonline.com This method allows for steady control of high temperatures and pressures, leading to high-yielding reactions. tandfonline.com
Sunlight-Driven Reactions: Utilizing solar energy is a cost-effective and sustainable approach. Sunlight can be used as a direct heating source to drive reactions, such as the N-acetylation of anilines, often in conjunction with green catalysts like MgSO₄. rsc.org
By adopting these greener methodologies, the synthesis of compounds like this compound can be made more sustainable, reducing both environmental impact and operational costs. ontosight.ai
By-product Management and Waste Minimization Strategies
The synthesis of substituted anilines can generate various by-products and waste streams that require careful management. A key aspect of sustainable research is to design syntheses that minimize the formation of unwanted substances and to handle the resulting waste responsibly.
Minimizing By-product Formation: Careful control of reaction conditions is crucial for minimizing by-products. In reactions like the Mannich reaction involving primary anilines, using a substantially equimolar amount of the aniline reactant relative to the aldehyde can help prevent the formation of unwanted by-products. google.com The development of highly selective catalysts, such as gold nanoparticles on ceria supports, can also control product selectivity, for example, in the synthesis of m-phenylenediamine (B132917) derivatives, thereby reducing the generation of undesired isomers or related compounds. acs.org
Waste Stream Management: The waste generated from research involving this compound must be treated as hazardous waste. Effective management involves several key steps:
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. purdue.eduethz.ch This is critical because different treatment methods are required, and mixing waste streams can complicate disposal and increase costs. purdue.edu
Containment: All chemical waste must be stored in appropriate, compatible, and clearly labeled containers. purdue.edu The containers must be kept closed except when adding waste and stored in a designated satellite accumulation area to prevent spills and leaks. purdue.edu
Treatment of Aqueous Waste: Aniline and its derivatives in aqueous waste streams are a significant concern due to their toxicity. nih.gov Technologies such as adsorption onto materials like activated carbon or zeolites, followed by catalytic oxidation, can effectively remove these compounds from water. researchgate.net Advanced oxidation processes (AOPs), including the use of Fenton's reagent, have also proven effective in degrading aniline compounds in wastewater. nih.gov
Sustainable Synthesis and Responsible Disposal Protocols
A holistic approach to sustainability in research involving this compound integrates green synthesis principles from the outset and ensures that all materials are disposed of in an environmentally responsible manner at the end of their lifecycle.
Sustainable Synthesis Design: The ideal synthesis of this compound would incorporate multiple green chemistry principles. This could involve a catalyst- and additive-free approach, where the reaction proceeds smoothly under mild conditions, or an electrochemical method that avoids the need for chemical oxidants and allows for precise control over the reaction. beilstein-journals.orgacs.org The goal is to maximize atom economy, reduce the number of synthetic steps, and use renewable resources where possible.
Responsible Disposal Protocols: Proper disposal is a critical final step in the responsible management of chemical waste.
Halogenated Waste: As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. epa.gov The primary disposal method for such compounds is high-temperature incineration in a licensed facility equipped with scrubbers to neutralize acidic gases like hydrogen chloride. epa.gov
Labeling and Documentation: All waste containers must be accurately labeled with "HAZARDOUS WASTE" and a full description of the contents, including the chemical names and approximate percentages. purdue.edu This information is vital for the safety of waste handlers and for ensuring compliance with environmental regulations.
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States. purdue.eduepa.gov Researchers and institutions are responsible for understanding and complying with these legal requirements. cornell.edu
Interactive Data Table: Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Method |
|---|---|---|---|
| Solid this compound | Sealable, compatible plastic or glass container. purdue.edu | "HAZARDOUS WASTE," "Halogenated Organic Solid," "this compound." purdue.edu | Incineration at a licensed hazardous waste facility. epa.gov |
| Contaminated Labware (gloves, wipes) | Lined, sealable container. purdue.edu | "HAZARDOUS WASTE," "Solid Waste with Halogenated Organic Contamination." purdue.edu | Incineration at a licensed hazardous waste facility. epa.gov |
| Halogenated Solvent Waste | Compatible, sealed solvent container (e.g., plastic carboy). ethz.ch | "HAZARDOUS WASTE," "Halogenated Organic Solvents," list of components. purdue.edu | Incineration or solvent recovery at a licensed facility. unodc.org |
By integrating these environmental and safety considerations into every stage of research, from experimental design to final disposal, the risks associated with this compound can be effectively managed, ensuring the protection of both researchers and the environment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Chloro-4-isopropoxyaniline with high yield and purity?
- Methodological Answer : Alkoxy-substituted anilines like this compound are typically synthesized via nucleophilic aromatic substitution. React 3-chloro-4-nitroanisole with isopropoxide in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C, using a catalyst such as CuI to enhance substitution efficiency. Reduce the nitro group to an amine using hydrogen gas and a palladium/carbon catalyst. Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf ~0.5) and purify via column chromatography (silica gel, gradient elution). Yield optimization requires strict control of moisture and oxygen levels .
Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; retention time ~8.2 min. Compare against a certified reference standard.
- NMR : In DMSO-d6, aromatic protons appear at δ 7.2–6.8 ppm (doublets for para-substitution), isopropoxy protons as a septet (δ 4.5–4.3 ppm) and doublet (δ 1.3 ppm).
- Elemental Analysis : Confirm stoichiometry (expected: C: 54.2%, H: 6.1%, N: 6.5%, Cl: 13.1%).
- Mass Spectrometry : ESI-MS [M+H]+ at m/z 214.1 .
Advanced Research Questions
Q. What experimental strategies can be employed to assess the stability of this compound under varying environmental conditions (pH, temperature, light)?
- Methodological Answer :
- Thermal Stability : Incubate the compound at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation via HPLC and identify byproducts (e.g., dealkylation to 3-chloro-4-hydroxyaniline).
- Photostability : Expose to UV light (320–400 nm) in a photostability chamber for 48 hours; monitor color changes and quantify decomposition.
- pH Stability : Dissolve in buffers (pH 2, 7, 12) and store at 25°C for 24 hours. Quench reactions and analyze using LC-MS to detect hydrolysis products (e.g., chloro-aniline derivatives) .
Q. How can contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions be resolved?
- Methodological Answer :
- Kinetic Studies : Conduct time-resolved experiments under controlled conditions (solvent polarity, temperature, catalyst loading). Compare rate constants (k) with analogues (e.g., 3-Chloro-4-fluoroaniline) to isolate electronic effects of the isopropoxy group.
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze transition states and activation energies for substitution pathways.
- Isotopic Labeling : Introduce 18O in the isopropoxy group to track substitution mechanisms via MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
